Geranylfarnesol
Description
Definition and Classification within Isoprenoid Chemistry
Geranylfarnesol (B1233315) is an acyclic C25 isoprenoid alcohol. rsc.org Isoprenoids, also known as terpenoids, are a large and diverse class of naturally occurring organic chemicals derived from the repetition of a five-carbon building block, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl pyrophosphate (DMAPP). encyclopedia.pubnih.gov The classification of isoprenoids is based on the number of these five-carbon units they contain.
This compound is composed of five isoprene (B109036) units, placing it in the sesterterpenoid class (C25). nih.govchegg.com Sesterterpenoids are relatively rare compared to other terpenoid classes like monoterpenoids (C10), sesquiterpenoids (C15), and diterpenoids (C20). The structure of this compound is a long, unsaturated hydrocarbon chain with a terminal alcohol group.
| Property | Value |
| Chemical Formula | C25H42O nih.gov |
| Molar Mass | 358.61 g·mol−1 |
| Classification | Acyclic Sesterterpenoid Alcohol |
| IUPAC Name | (2E,6E,10E,14E)-3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaen-1-ol nih.gov |
| Isoprene Units | 5 |
Historical Overview of Research and Discovery
The first identification and characterization of this compound were reported in 1969 by researchers Tirso Ríos and S. Pérez C. rsc.org They successfully isolated this novel acyclic C25 isoprenoid alcohol from insect wax. rsc.org This discovery was significant as it added a new member to the sesterterpenoid family of natural products. Following its initial discovery, (2Z,6Z,10E,14E)-geranylfarnesol was later identified as a new natural product in the seed oils of plants from the Theaceae (tea) and Gramineae (grass) families, highlighting its presence across different biological kingdoms. Research has continued to explore its enzymatic reactions and its role as a precursor in the biosynthesis of more complex cyclic sesterterpenes.
Significance of this compound in Biological Systems and Natural Products
The significance of this compound in biology stems primarily from its role as a biosynthetic intermediate. In its pyrophosphorylated form, geranylfarnesyl pyrophosphate (GFPP), it serves as a key precursor for the synthesis of a wide array of sesterterpenes. biocompare.com These compounds exhibit a diverse range of biological activities and complex structures.
In the context of insect biology, the study of isoprenoids like this compound is pertinent to understanding vital physiological processes. Its smaller homolog, farnesol (B120207), is a well-established precursor to juvenile hormones (JH), a group of sesquiterpenoid hormones that regulate critical aspects of insect development, metamorphosis, and reproduction. nih.govnih.govresearchgate.net The biosynthetic pathways of these hormones are intricate, and the identification of related isoprenoids like this compound in insects suggests potential involvement in these or similar metabolic pathways. rsc.org
In plants, terpenoids are crucial for various functions, including defense against herbivores, attracting pollinators, and acting as signaling molecules. nih.govresearchgate.net The isolation of this compound from plant seed oils indicates its participation in the complex network of plant secondary metabolism.
| Biological Context | Role/Significance of this compound |
| General Biosynthesis | Its pyrophosphate form (GFPP) is a precursor to a variety of sesterterpenes. biocompare.com |
| Insect Systems | Isolated from insect wax, suggesting a role in insect physiology, potentially related to the biosynthesis of signaling molecules like juvenile hormones. rsc.orgnih.gov |
| Plant Systems | Found in the seed oils of certain plant families, indicating a role in plant secondary metabolism. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2E,6E,10E,14E)-3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaen-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O/c1-21(2)11-7-12-22(3)13-8-14-23(4)15-9-16-24(5)17-10-18-25(6)19-20-26/h11,13,15,17,19,26H,7-10,12,14,16,18,20H2,1-6H3/b22-13+,23-15+,24-17+,25-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTCXUSSQJMLQD-GIXZANJISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79577-58-5 | |
| Record name | Geranylfarnesol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079577585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biosynthesis of Geranylfarnesol
Precursor Molecules and Metabolic Pathways
The fundamental five-carbon units, IPP and DMAPP, are the universal building blocks for all isoprenoids. These molecules are generated through one of two primary metabolic routes: the Mevalonate (B85504) (MVA) pathway or the Methylerythritol Phosphate (B84403) (MEP) pathway, also known as the DXP pathway jst.go.jpwikipedia.orgoup.com. The specific pathway utilized can vary depending on the organism, cellular compartment, and the type of isoprenoid being synthesized.
The Mevalonate (MVA) pathway is a well-established metabolic route for the biosynthesis of IPP and DMAPP jst.go.jpoup.comnih.gov. This pathway commences with the condensation of three molecules of acetyl-CoA, leading to the formation of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) tandfonline.com. HMG-CoA is then reduced by HMG-CoA reductase, a key regulatory enzyme, to mevalonate (MVA) nih.govtandfonline.com. Subsequently, mevalonate undergoes a series of phosphorylation and decarboxylation steps to yield IPP nih.govtandfonline.com. Finally, the enzyme isopentenyl pyrophosphate isomerase (IDI) catalyzes the reversible isomerization of IPP to its allylic isomer, DMAPP nih.govpnas.org. The MVA pathway is predominantly found in eukaryotes, archaea, and certain bacteria, often operating in the cytoplasm oup.comnih.gov.
The Methylerythritol Phosphate (MEP) pathway, also referred to as the 2-C-methyl-D-erythritol 4-phosphate (MEP) or 1-deoxy-D-xylulose (B118218) 5-phosphate (DXP) pathway, represents an alternative route for IPP and DMAPP synthesis jst.go.jpwikipedia.org. This pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate (G3P) as starting materials, typically found in prokaryotes, algae, and the plastids of plants wikipedia.orgoup.comnih.govresearchgate.net. The MEP pathway involves a series of seven enzymatic steps, beginning with the condensation of pyruvate and G3P to form DXP, catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS) nih.govresearchgate.net. DXP is then converted through several enzymatic reactions, including a crucial step catalyzed by DXP reductoisomerase (DXR), to produce MEP. MEP is further processed to yield IPP and DMAPP nih.govresearchgate.net. In plants, the MEP pathway is primarily localized to plastids and is essential for the synthesis of monoterpenes, diterpenes, and tetraterpenes researchgate.net.
Table 1: Comparison of Isoprenoid Precursor Biosynthesis Pathways
| Pathway Name | Primary Starting Materials | Key C5 Products | Location (Plants) | Primary Organisms |
| Mevalonate (MVA) | Acetyl-CoA | IPP, DMAPP | Cytosol | Eukaryotes, some Bacteria, Archaea |
| MEP/DXP | Pyruvate, G3P | IPP, DMAPP | Plastids | Most Bacteria, Cyanobacteria, Green Algae, Plant Plastids |
Geranylfarnesol (B1233315) (C25) is synthesized from geranylfarnesyl pyrophosphate (GFPP), a C25 prenyl pyrophosphate researchgate.net. GFPP is formed by the sequential head-to-tail condensation of IPP units onto an allylic pyrophosphate primer. Typically, this involves the addition of an IPP molecule to farnesyl pyrophosphate (FPP, C15), or in some cases, to geranylgeranyl pyrophosphate (GGPP, C20) researchgate.netfrontiersin.orgmdpi.com. The specific enzymes that catalyze these chain elongations are known as prenyltransferases. The precise mechanism and the specific prenyltransferase involved in GFPP synthesis for this compound production can be organism-dependent, with some studies suggesting a role for enzymes that elongate up to C25 researchgate.netfrontiersin.org.
Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP) Generation
Enzymology of this compound Synthesis
The construction of prenyl chains of increasing length, from C5 to C25 and beyond, is mediated by a superfamily of enzymes known as prenyltransferases (PTs), also referred to as isoprenyl diphosphate (B83284) synthases (IPPS) uliege.bepnas.orgtandfonline.commdpi.com. These enzymes are crucial for assembling the carbon skeletons of all isoprenoids.
Prenyltransferases catalyze the condensation of IPP with allylic pyrophosphate substrates, such as DMAPP, geranyl pyrophosphate (GPP, C10), or farnesyl pyrophosphate (FPP, C15) uliege.betandfonline.commdpi.com. This process involves the formation of a carbocation intermediate followed by nucleophilic attack by IPP, leading to the extension of the prenyl chain mdpi.com. Different prenyltransferases exhibit specificity for the length of the prenyl chain they produce.
Geranyl Pyrophosphate Synthase (GPPS): Catalyzes the condensation of DMAPP (C5) and IPP (C5) to form GPP (C10) uliege.beoup.comwikipedia.org. GPP is the precursor for monoterpenes.
Farnesyl Pyrophosphate Synthase (FPPS): Catalyzes the condensation of GPP (C10) and IPP (C5) to form FPP (C15) uliege.bemdpi.comwikipedia.org. FPP is a central intermediate, serving as the precursor for sesquiterpenes, sterols, and dolichols.
Geranylgeranyl Pyrophosphate Synthase (GGPPS): Catalyzes the condensation of FPP (C15) and IPP (C5) to form GGPP (C20) frontiersin.orguliege.bemdpi.comwikipedia.org. GGPP is the precursor for diterpenes, carotenoids, and chlorophylls.
Geranylfarnesyl Pyrophosphate Synthase (GFDPS): Specific prenyltransferases, often referred to as GFDPS, are responsible for the synthesis of GFPP (C25) researchgate.netmdpi.com. This enzyme typically catalyzes the addition of an IPP unit to FPP (C15) or GGPP (C20) to yield the C25 prenyl pyrophosphate precursor for sesterterpenoids like this compound researchgate.netfrontiersin.org. The precise chain length specificity is determined by the enzyme's active site structure and regulatory mechanisms frontiersin.orgnih.govbiorxiv.org.
Table 2: Prenyltransferases and Isoprenoid Chain Elongation
| Enzyme Class / Name | Common Name(s) | Primary Substrates (Allylic + IPP) | Product(s) | Carbon Number | Role in this compound Synthesis |
| Trans-prenyltransferases | GPPS | DMAPP + IPP | GPP | C10 | Initial chain elongation |
| Trans-prenyltransferases | FPPS | GPP + IPP | FPP | C15 | Intermediate chain elongation |
| Trans-prenyltransferases | GGPPS | FPP + IPP | GGPP | C20 | Precursor for diterpenes |
| GFDPS | GFPP Synthase | FPP + IPP (or GGPP + IPP) | GFPP | C25 | Direct precursor to this compound |
The sequential action of these prenyltransferases, utilizing the IPP and DMAPP supplied by either the MVA or MEP pathway, builds the linear prenyl pyrophosphate chains that are essential for the synthesis of a vast array of isoprenoid compounds, including this compound.
Compound List:
Acetyl-CoA
Dimethylallyl Pyrophosphate (DMAPP)
Farnesyl Diphosphate (FPP)
Farnesyl Pyrophosphate (FPP)
Geranyl Diphosphate (GPP)
Geranyl Farnesol (B120207)
Geranyl Farnesyl Pyrophosphate (GFPP)
Geranyl Pyrophosphate (GPP)
Geranylgeranyl Diphosphate (GGPP)
Isopentenyl Pyrophosphate (IPP)
Mevalonate (MVA)
Pyruvate
Glyceraldehyde-3-phosphate (G3P)
1-Deoxy-D-xylulose 5-phosphate (DXP)
2-C-methyl-D-erythritol 4-phosphate (MEP)
Role in Cellular Regulation and Signaling
This compound exerts influence over fundamental cellular processes through its interaction with key regulatory pathways and its contribution to membrane structure.
This compound plays a role in the intricate network of isoprenoid biosynthesis, a pathway responsible for producing a vast array of essential molecules. creative-proteomics.com Isoprenoids are synthesized via two primary pathways: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway. creative-proteomics.comontosight.ai Both pathways generate the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). creative-proteomics.com
The regulation of these pathways is complex, involving feedback inhibition where the end products can inhibit key enzymes. creative-proteomics.com For instance, HMG-CoA reductase (HMGR), a critical enzyme in the MVA pathway, is a major control point. creative-proteomics.comnih.gov this compound, as a downstream product, can modulate the activity of enzymes involved in the biosynthesis of sterols and other isoprenoids. This modulation is a key aspect of cellular homeostasis, ensuring a balanced production of necessary isoprenoid-derived compounds. creative-proteomics.com The activity of enzymes in this pathway can be further regulated by post-translational modifications such as phosphorylation and ubiquitination, allowing for rapid cellular responses. creative-proteomics.com
This compound has been shown to influence critical cellular events, including proliferation, differentiation, and programmed cell death (apoptosis). ontosight.ai Its impact on cell growth is linked to its role in the biosynthesis of essential molecules and its influence on signaling pathways that govern the cell cycle. ontosight.ainih.govlibretexts.org
Research has demonstrated that this compound can induce apoptosis in certain cell lines. researchgate.net For example, studies on leukemia cells showed that this compound was a potent inducer of apoptosis. researchgate.net This pro-apoptotic activity is a significant area of investigation. The induction of apoptosis by this compound can be distinct from that of other related isoprenoids, suggesting specific mechanisms of action. researchgate.net For instance, in certain cancer cell lines, the apoptotic effects of this compound were not inhibited by factors that blocked apoptosis induced by other compounds, indicating different signaling cascades. researchgate.net
The influence of this compound on cell differentiation has also been noted. Differentiation is the process by which a cell changes from one cell type to another, more specialized type. By modulating signaling pathways and the availability of essential biosynthetic precursors, this compound can contribute to the complex regulation of this fundamental biological process.
This compound can influence cellular behavior by interacting with key signaling pathways, such as the Ras/cyclic AMP (cAMP) pathway. ontosight.ai The Ras proteins are a family of small GTPases that act as molecular switches in signal transduction cascades, regulating processes like cell growth, differentiation, and survival. nih.govnih.gov The activity of Ras is often dependent on its localization to the cell membrane, a process facilitated by post-translational modification with isoprenoid lipids, a process known as prenylation. nih.gov
The cAMP signaling pathway is another crucial intracellular communication system. nih.govresearchgate.net Activated by various extracellular signals, it regulates a wide range of cellular functions. longdom.orgpressbooks.pub In some organisms, such as the yeast Saccharomyces cerevisiae, this compound has been shown to regulate the Ras/cyclic AMP pathway, thereby affecting cell growth and proliferation. ontosight.ai The interplay between isoprenoid metabolism and these major signaling pathways highlights the integral role of compounds like this compound in maintaining cellular control.
Table 1: Investigated Cellular Signaling Interactions of this compound
| Pathway | Interacting Component | Organism/System | Observed Effect | Reference |
|---|
This compound contributes to the structural integrity and function of cellular membranes. ontosight.ai Cell membranes are not merely passive barriers but are dynamic structures crucial for a multitude of cellular processes, including signal transduction and transport. nih.govopen.edu The lipid composition of a membrane significantly influences its physical properties, such as fluidity and the formation of specialized domains like lipid rafts. nih.gov
As a precursor in the synthesis of sterols, such as ergosterol (B1671047) in fungi, this compound is essential for maintaining proper membrane structure and function. ontosight.ai Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells. Disruptions in sterol biosynthesis can lead to compromised membrane integrity, affecting cellular processes and potentially leading to cell death. ontosight.ai This makes the enzymes involved in its biosynthetic pathway, which utilizes this compound, important targets.
Precursor Role in Downstream Metabolites
This compound serves as a key building block for the synthesis of a specific class of terpenoids known as sesterterpenes.
Sesterterpenes are a relatively rare class of C25 terpenoids with diverse and complex structures, often exhibiting significant biological activities. tandfonline.comrsc.org They are biosynthesized from geranylfarnesyl pyrophosphate (GFPP), the activated form of this compound. pnas.org The cyclization of the linear this compound backbone is a critical step in generating the vast structural diversity observed in sesterterpenoids. tandfonline.comjst.go.jp
This cyclization is catalyzed by enzymes called terpene synthases or cyclases. tandfonline.com Research has shown that triterpene synthases, such as squalene-hopene cyclase, can utilize this compound as a substrate to produce cyclic sesterterpenes. tandfonline.comjst.go.jp For instance, a bacterial triterpene synthase was found to convert all-E-geranylfarnesol into several scalarane sesterterpenes. tandfonline.comjst.go.jp
Furthermore, the stereochemistry of the this compound precursor can influence the final cyclized product. Studies have demonstrated that both all-E-geranylfarnesol and 2Z-geranylfarnesol can be cyclized by the same enzyme to yield different sesterterpene skeletons. tandfonline.comjst.go.jp For example, a bacterial triterpene synthase converted 2Z-geranylfarnesol into an 18-episcalarane derivative, a skeleton found in sesterterpenes isolated from certain ferns. tandfonline.comjst.go.jp This highlights the versatility of terpene cyclases and the importance of the precursor's configuration in determining the biosynthetic outcome.
In some cases, the biosynthesis is initiated by the protonation of a double bond in this compound, a mechanism demonstrated in sesterterpene synthesis by squalene-hopene cyclases. rsc.org In other instances, particularly in plants, the process can be initiated by the ring opening of an oxidogeranylfarnesyl precursor, analogous to 2,3-oxidosqualene (B107256) cyclization in triterpene biosynthesis. rsc.org
Table 2: Examples of Sesterterpenes Derived from this compound Precursors
| Precursor | Enzyme Type | Resulting Sesterterpene Skeleton | Organism/System | Reference |
|---|---|---|---|---|
| all-E-Geranylfarnesol | Bacterial Triterpene Synthase | Scalarane | In vitro enzymatic reaction | tandfonline.comjst.go.jp |
| 2Z-Geranylfarnesol | Bacterial Triterpene Synthase | 18-Episcalarane | In vitro enzymatic reaction | tandfonline.comjst.go.jp |
Synthesis of Complex Organic Molecules and Natural Products
This compound serves as a valuable precursor and intermediate in the field of organic synthesis for the creation of more complex molecules. Its chemical structure and reactivity are particularly useful for constructing biologically active molecules. Through various chemical reactions, this compound can be transformed into a range of compounds with potential applications in materials science and drug development.
The specific chemical reactions that this compound can undergo include oxidation, dehydrogenation, dehydration, and esterification. For instance, the enzymatic reaction of this compound with squalene-hopene cyclase (SHC) can produce various fused bicyclic, tricyclic, and tetracyclic compounds. The use of this compound as a starting material in the synthesis of active pharmaceutical ingredients can potentially streamline the development process.
Sterol Biosynthesis (e.g., Ergosterol in Fungi)
This compound is involved in the biosynthesis of sterols, such as ergosterol in fungi. Ergosterol is a vital component of fungal cell membranes, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. The biosynthesis of ergosterol is a complex process that involves numerous enzymes.
In fungi, the ergosterol biosynthesis pathway is a target for many antifungal drugs. By inhibiting enzymes in this pathway, these drugs disrupt ergosterol production, leading to a dysfunctional cell membrane and ultimately, fungal cell death. This compound's role as a precursor in this pathway highlights its importance in fundamental fungal biology.
Investigative Biological Activities
Antioxidant Properties
This compound has demonstrated notable antioxidant properties. Antioxidants are crucial for protecting biological systems from oxidative stress caused by free radicals. Research indicates that this compound can enhance the activity of endogenous antioxidant enzymes. Some studies suggest that the antioxidant capabilities of essential oils containing geraniol, a related terpene, may be partly attributed to these compounds' ability to scavenge reactive oxygen species.
Antimicrobial Effects
This compound has shown significant antimicrobial activity against a range of pathogens, including both bacteria and fungi. Its mechanism of action is believed to involve the disruption of microbial cell membranes, leading to increased permeability and cell death. Studies have reported its effectiveness against various bacterial strains. For example, some terpenes have been shown to inhibit the growth of Staphylococcus aureus.
Anti-inflammatory Effects
This compound has been investigated for its potential anti-inflammatory properties. Inflammation is a complex biological response to harmful stimuli. Terpenes, as a class of compounds, have been shown to reduce inflammation by decreasing the production of pro-inflammatory cytokines. The anti-inflammatory effects of this compound and related terpenes are a subject of ongoing research.
Antiprotozoal Activity
Research has highlighted the promising antiprotozoal activity of this compound. It has demonstrated significant efficacy against Plasmodium falciparum, the parasite that causes malaria, and Leishmania donovani, the parasite responsible for leishmaniasis. The mechanism of its antiprotozoal action is thought to involve interference with metabolic pathways essential for the survival of these protozo
Biological Functions and Activities of Geranylfarnesol
Functional Roles in Primitive Systems
In the study of the origins of life, the composition and properties of the earliest cell membranes are of fundamental importance. Protocells on the early Earth are thought to have been encapsulated by simple membranes self-assembled from prebiotically available amphiphilic molecules, such as fatty acids. frontiersin.org The permeability of these primitive membranes was a critical factor, as it needed to allow the passage of nutrients and building blocks like nucleotides from the external environment while retaining the cell's internal components. nanion.denasa.gov The integration of various lipid molecules, including isoprenoids like geranylfarnesol (B1233315), into these primary fatty acid membranes could have significantly altered their physical properties, including their permeability. mdpi.com
Isoprenoids, which form the basis of membrane lipids in modern Archaea, are considered prebiotically plausible molecules. mdpi.comnasa.gov Their incorporation into fatty acid vesicles could have conferred evolutionary advantages by modifying membrane stability and fluidity. Research into mixed-lipid vesicles has shown that the introduction of isoprenoid alcohols can enhance the stability of fatty acid membranes, particularly in environments with high salt concentrations or extreme pH levels. mdpi.comroyalsocietypublishing.org
Conversely, other research has pointed to a different role for isoprenoids. An investigation into the lipid components of Bacillus firmus, an alkalophilic bacterium, revealed that its membrane contains a significant fraction of isoprenoids. nih.gov When vesicles were prepared from the organism's phospholipids, the addition of the homologous membrane isoprenoid fraction was found to decrease the permeability of the vesicles to solutes. nih.gov This suggests that certain isoprenoids can make membranes less "leaky," a property that would become crucial for maintaining ion gradients and for the eventual development of more complex metabolic processes. nih.gov
The structural characteristics of isoprenoids, such as the branched methyl groups along their chains, are key to their effects on membranes. These branches influence how the lipids pack together, which in turn affects membrane fluidity and permeability. nanion.debiorxiv.org For instance, membranes composed of archaeal-like lipids with branched isoprenoid chains have been shown to be more permeable to a range of metabolically important compounds compared to bacterial membranes made of straight-chain fatty acids. nanion.debiorxiv.org This increased permeability in isoprenoid-based membranes could have been advantageous for early cells that had not yet evolved sophisticated protein transporters. nanion.de
The following table summarizes the influence of different lipid components on the properties of primitive model membranes, based on findings from various research studies.
| Lipid Component Added to Fatty Acid Vesicle | Observed Effect on Membrane Stability | Observed Effect on Permeability | Reference |
| Isoprenoid Alcohols (e.g., Geraniol) | Enhanced stability in the presence of salts. | Negligible change in permeability to pyranine. | royalsocietypublishing.org |
| Bacillus firmus Isoprenoid Fraction | Not specified | Decreased permeability to solutes. | nih.gov |
| Archaeal-like Diether Isoprenoids | Not specified | Increased permeability to core metabolites (amino acids, sugars). | biorxiv.orgplos.org |
| Diacylglycerol | Not specified | Increased permeability of vesicles to solute. | nih.gov |
Ecological and Evolutionary Significance
Natural Occurrence and Distribution in Organisms
Sesterterpenes are found across a broad spectrum of life forms, reflecting their diverse ecological roles.
Fungi are significant producers of sesterterpenoids, including geranylfarnesol (B1233315). In yeast such as Saccharomyces cerevisiae, this compound is a product of the Erg20 enzyme, playing a role in ergosterol (B1671047) biosynthesis, which is crucial for maintaining cell membrane integrity gerli.comtandfonline.com. Certain fungal sesterterpenoids, like ophiobolins, are known phytotoxins that can inhibit plant growth mdpi.commdpi.com. Other sesterterpenoids produced by fungi exhibit antimicrobial activity against bacteria and other fungi, contributing to competitive interactions within microbial communities mdpi.com. The biosynthesis of fungal sesterterpenes often involves specialized bifunctional terpene synthases (PTTSs) frontiersin.orgtandfonline.com. For instance, the fungus Aspergillus variecolor strain SDG has been identified as a source of rare sesterterpenoids with notable antioxidant and cytotoxic properties tandfonline.com.
Sesterterpenes, including compounds related to this compound, have also been isolated from lichens, which are symbiotic associations between fungi and algae or cyanobacteria mdpi.com. These compounds contribute to the complex chemistry of lichens, which are known for their resilience and unique ecological niches mdpi.com.
Higher plants are a major source of terpenoids, and sesterterpenes are also found within this kingdom, albeit less commonly than other terpene classes gerli.com. This compound has been identified in the glandular trichomes of certain plants, such as the mint species Leucosceptrum canum gerli.comresearchgate.netnih.govnih.govmdpi.com. In plants, terpenoids serve as vital secondary metabolites involved in defense against herbivores and pathogens rsc.orgfrontiersin.orgmdpi.comingentaconnect.comresearchgate.net. Volatile terpenes (VTs) emitted by plants mediate plant-environment communication, attracting pollinators, repelling herbivores, and facilitating tritrophic interactions rsc.orgfrontiersin.orgmdpi.comingentaconnect.comresearchgate.net. Sesterterpenoids isolated from Leucosceptrum canum have demonstrated antifeedant activity against insects like Helicoverpa armigera, indicating a role in plant defense mechanisms mdpi.com. Furthermore, plant defense hormones, such as jasmonates, can induce the biosynthesis of sesterterpenoids, highlighting their involvement in plant defense signaling pathways nih.gov. This compound has also been found in plant-derived oils, such as wheat germ oil and amaranth (B1665344) oil gerli.com.
Sesterterpenes, including this compound, were initially identified in insect protective waxes and secretions gerli.commdpi.comteacher.co.kescribd.comscribd.com. The insect Gascardia madagascariensis yielded gascardic acid, an early identified sesterterpene gerli.commdpi.com. This compound has been detected as a component in the Dufour gland secretions of certain stingless bee species (Frieseomelitta spp.), which are exocrine glands involved in pheromone production and communication ajol.infoscielo.brresearchgate.net. These compounds can play roles in insect defense and communication, contributing to the complex chemical ecology of insect societies rsc.orgfrontiersin.orgmdpi.comnih.govingentaconnect.comresearchgate.net.
The marine environment is a rich source of sesterterpenoids, with sponges and diatoms being notable producers rsc.orggerli.commdpi.comgerli.comeurekaselect.com. Marine sponges, in particular, yield a diverse array of sesterterpenoids, including scalaranes, which often possess unique structures and significant cytotoxic activities against cancer cell lines eurekaselect.comnih.govresearchgate.net. Haslenes, a group of unsaturated and branched sesterterpenes, are found in diatomaceous algae, such as species of Haslea, and are widely distributed in marine sediments gerli.commdpi.comgerli.comgerli.comscribd.comtandfonline.com. These diatoms are recognized as a primary source of these unusual hydrocarbons, which have demonstrated anti-tumoral activities scribd.comfrontiersin.org. Marine organisms often produce these compounds as defensive mechanisms against predators and competitors researchgate.netnih.gov.
Role in Inter-Species Interactions
This compound and related sesterterpenoids are key mediators in various inter-species interactions, influencing ecological dynamics and evolutionary pathways.
Plant-Insect Interactions: Terpenes are fundamental to plant defense against insect herbivores. They can act directly by repelling or deterring insects, or indirectly by attracting natural enemies of the herbivores, thereby initiating a tritrophic interaction rsc.orgfrontiersin.orgmdpi.comnih.govingentaconnect.comresearchgate.net. The antifeedant properties of sesterterpenoids from plants like Leucosceptrum canum against insects such as Helicoverpa armigera exemplify this direct defense role mdpi.com. Plant defense hormones can also trigger the production of sesterterpenoids, signaling an insect attack and initiating defense responses nih.gov. Volatile terpenes (VTs) are crucial for mediating these interactions, influencing insect behavior, attracting pollinators, and deterring herbivores rsc.orgfrontiersin.orgingentaconnect.com.
Fungal-Bacterial Interactions: Fungal terpenoids, including sesquiterpenoids and sesterterpenoids, serve as signaling molecules in interactions with bacteria. For instance, volatile terpenoids produced by fungi like Fusarium culmorum can influence the motility of soil bacteria, demonstrating a role in inter-kingdom communication mdpi.comresearchgate.netfrontiersin.org. Some fungal sesterterpenoids also possess antimicrobial properties, contributing to competition within microbial communities mdpi.com. Farnesol (B120207), a related sesquiterpene, acts as a quorum-sensing molecule in Candida albicans, regulating its transition from yeast to hyphal forms and affecting biofilm development, which are critical virulence factors frontiersin.orgingentaconnect.comoup.comasm.orgasm.org. Farnesol can also impact bacterial virulence and influence host immune responses ingentaconnect.comasm.org.
Fungal-Plant Interactions: Fungi produce sesterterpenes that can directly affect plants. Ophiobolins, for example, are fungal sesterterpenes that act as phytotoxins, inhibiting plant growth and contributing to plant diseases mdpi.commdpi.com. Conversely, some fungal terpenoids can promote plant growth and act as signaling molecules in mutualistic plant-fungal associations mdpi.com.
Marine Organism Interactions: In marine ecosystems, sesterterpenoids produced by organisms like sponges and diatoms are thought to play roles in defense against predation or competition researchgate.netnih.gov. Haslenes from diatoms have exhibited anti-tumoral activities scribd.comfrontiersin.org, and some marine invertebrates may acquire or biosynthesize these compounds for their own defense rsc.orgresearchgate.net.
Compound List
this compound
Ophiobolins
Haslenes
Gascardic acid
Scalaranes
Farnesol
Geranylgeraniol
Geraniol
Sodorifen
β-caryophyllene
(E)-β-farnesene
Linalool
DMNT (4,8-dimethyl-1,3(E),7-nonatriene)
TMTT (4,8,12-trimethyl-1,3(E),7,11-tridecatetraene)
Marennine
Leucosceptroids (E-N)
Leucosceptrone A-E
Leucosesterterpenone
Leucosesterlactone
Phyllofenones
IP25 (a haslene)
Ceroplastol
Chemical Synthesis and Derivatives of Geranylfarnesol for Research
Derivatization and Chemical Transformations
Substitution Reactions (e.g., Halogenated Compounds, Esters)
Substitution reactions on geranylfarnesol (B1233315) can introduce new functional groups, altering its physicochemical properties and biological interactions. Common substitution pathways include the formation of esters and halogenated derivatives.
Esterification: The hydroxyl group of this compound can be readily esterified with various carboxylic acids or their derivatives. This process typically involves reacting this compound with an acyl halide or anhydride (B1165640) in the presence of a base, or with a carboxylic acid using a coupling agent. Esterification can modify the compound's lipophilicity and solubility, potentially influencing its cellular uptake and distribution. For instance, reaction with halogenated acetic acids could yield halogenated esters, a class of compounds explored for various chemical applications researchcommons.org.
Halogenation: The double bonds within the this compound chain are susceptible to electrophilic addition reactions, including halogenation. Treatment with halogens (e.g., Br₂, Cl₂) can lead to the addition of halogen atoms across the double bonds, forming halogenated sesterterpenes. Such reactions can be catalyzed by acids, and the mechanism often involves the formation of an enol intermediate followed by attack on the halogen libretexts.org. Halogenated derivatives are of interest for their altered reactivity and potential biological effects, although specific studies on this compound halogenation are less common than on simpler carbonyl compounds.
Table 1: Examples of Substitution Reactions on this compound
| Reaction Type | Description | Potential Products (General) |
| Esterification | Reaction of the terminal hydroxyl group with carboxylic acids, acyl halides, or anhydrides. | Geranylfarnesyl esters |
| Halogenation | Addition of halogens across the double bonds of the isoprenoid chain. | Halogenated this compound derivatives |
| Etherification | Formation of ethers by reacting the hydroxyl group with alkyl halides or similar reagents. | Geranylfarnesyl ethers |
Cyclization Products (e.g., Scalarane, 18-episcalarane)
This compound is a key precursor for the biosynthesis of cyclic sesterterpenes, particularly scalarane and 18-episcalarane skeletons. These transformations are often catalyzed by specific enzymes, such as triterpene synthases, which initiate a cascade of cyclization reactions.
Enzymatic Cyclization: Bacterial triterpene synthases, like squalene-hopene cyclase (SHC), have been shown to convert this compound into various cyclic sesterterpenes. The stereochemistry of the this compound substrate plays a critical role in determining the resulting cyclic product. For instance, the all-E (trans) isomer of this compound has been converted by a bacterial triterpene synthase into scalarane sesterterpenes with 18αH stereochemistry. In contrast, the 2Z (cis) isomer of this compound can be converted into an 18-episcalarane derivative nih.govtandfonline.com. These cyclization pathways are fundamental to the natural production of these complex molecules in organisms like certain ferns nih.govtandfonline.com. The process involves protonation of a terminal double bond, initiating a carbocation cascade that leads to ring formation.
Table 2: Enzymatic Cyclization of this compound Isomers
| This compound Isomer | Enzyme/Catalyst (Example) | Primary Cyclic Products (Examples) | Key Structural Features of Products |
| all-E-Geranylfarnesol | Bacterial Triterpene Synthase (SHC) | Scalarane sesterterpenes | 18αH stereochemistry |
| 2Z-Geranylfarnesol | Bacterial Triterpene Synthase (SHC) | 18-episcalarane derivative | 18-episcalarane skeleton |
Structure-Activity Relationships of this compound Derivatives
The biological activity of this compound and its derivatives is intricately linked to their molecular structure. Understanding these relationships (SAR) is essential for designing new compounds with specific therapeutic or research applications.
Influence of Stereochemistry on Biological Activity
Stereochemistry significantly impacts the biological activity of molecules, including terpenoids. For this compound, the configuration of its double bonds (e.g., all-E vs. 2Z) and the stereochemistry of its cyclic derivatives are critical determinants of their interaction with biological targets. Studies on related compounds have shown that changes in stereocenters can lead to substantial differences in efficacy, selectivity, and potency nih.govmichberk.com. For this compound itself, its stereoisomeric forms influence its enzymatic conversion into cyclic products nih.govtandfonline.com, suggesting that stereochemistry is a key factor in its downstream biological effects. Precise determination of stereochemistry, often through techniques like 2D NMR and X-ray crystallography, is vital for correlating structure with activity researchgate.net.
Comparative Studies with Related Prenylalcohols and Terpenoids
This compound belongs to the sesterterpene class, which is less abundant than mono-, sesqui-, di-, or triterpenes researchgate.netfrontiersin.org. Comparative studies often place this compound within the broader context of terpenoid chemistry, highlighting the diverse biological activities associated with this large class of natural products. Terpenoids, in general, exhibit a wide spectrum of activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties frontiersin.orgresearchgate.netmdpi.comnih.gov. While direct comparative studies of this compound against a wide array of related prenylalcohols or terpenoids might be limited in the published literature, its role as a precursor to biologically active cyclic sesterterpenes like scalaranes, which possess cytotoxic and antimicrobial activities mdpi.com, underscores its significance in this chemical family.
Designing New Chemical Entities for Specific Biological Investigations
The structural complexity and reactivity of this compound make it an attractive scaffold for designing novel chemical entities (NCEs) for specific biological investigations rsc.orgprimescholars.com. By systematically modifying its structure through synthesis, researchers can generate libraries of this compound derivatives with tailored properties. These modifications can include altering the length or saturation of the isoprenoid chain, introducing functional groups via substitution reactions (e.g., esterification, halogenation), or exploring different cyclization pathways. The goal is to create compounds that exhibit enhanced potency, improved selectivity for specific biological targets, or novel mechanisms of action, thereby advancing research in areas such as drug discovery or understanding complex biochemical pathways rsc.orgprimescholars.com.
Compound List:
this compound
Scalarane
18-episcalarane
Geranylfarnesyl pyrophosphate (GFPP)
Advanced Research Methodologies and Future Directions
Unraveling Biosynthetic Pathways in Non-Model Organisms
The investigation of geranylfarnesol (B1233315) biosynthesis in non-model organisms—a vast and diverse group including many plants, fungi, and marine organisms—presents unique challenges and opportunities. rsc.orgresearchgate.net Unlike well-characterized model organisms, these species often lack established genetic tools and comprehensive genomic databases. frontiersin.org However, the unique metabolic pathways they harbor are a treasure trove of novel enzymes and biochemical reactions. Modern research has pivoted towards a multi-omics approach, integrating various high-throughput techniques to dissect these complex systems.
Gene Editing (CRISPR-Cas9) and Gene Silencing (RNAi)
| Technique | Mechanism | Outcome | Application in this compound Research |
| CRISPR-Cas9 | DNA level editing; creates double-strand breaks leading to gene knockout. synthego.com | Permanent and heritable gene knockout. biomedres.us | Validating the function of candidate biosynthetic genes by observing the effect of their removal on this compound production. |
| RNAi | Post-transcriptional gene silencing; targets mRNA for degradation. nih.gov | Temporary reduction in gene expression (knockdown). synthego.com | Investigating the role of specific genes in the this compound pathway by temporarily reducing their activity. |
Stable Isotope Labeling and Heterologous Expression Systems
To trace the intricate flow of atoms through a biosynthetic pathway, researchers employ stable isotope labeling. rsc.org In this method, the organism is fed a precursor molecule that has been enriched with a heavy isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H). By analyzing the resulting this compound and its derivatives using mass spectrometry, scientists can determine which atoms from the labeled precursor were incorporated into the final product. This provides definitive proof of the metabolic route.
Confirming the specific function of an identified enzyme often requires its isolation from the complex cellular environment of the native organism. This is achieved through heterologous expression, where the gene encoding the enzyme is transferred into a well-understood host organism, such as Escherichia coli or yeast. silantes.com These microbial factories can then be cultured to produce large quantities of the enzyme for detailed biochemical characterization. This approach not only confirms the enzyme's activity but also opens the door to engineering these enzymes for improved efficiency or for the production of novel compounds. silantes.com
Computational Approaches in this compound Research
In parallel with experimental work, computational methods have become indispensable for understanding the molecular intricacies of this compound biosynthesis. These in silico approaches provide insights that can be difficult or impossible to obtain through laboratory experiments alone.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques allow researchers to create three-dimensional models of biosynthetic enzymes and to study their interactions with substrates like geranylfarnesyl pyrophosphate (GFPP), the precursor to this compound. By simulating the dynamic movements of the enzyme and substrate, scientists can predict how the enzyme binds to its substrate and catalyzes the chemical reaction. These simulations can reveal key amino acid residues involved in catalysis and can guide site-directed mutagenesis experiments to alter the enzyme's function. researchgate.net
Density Functional Theory (DFT) Computations in Biosynthesis Elucidation
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govmdpi.com In the context of this compound biosynthesis, DFT calculations can be used to model the reaction mechanisms of terpene cyclases, the enzymes that convert the linear this compound precursor into complex cyclic structures. rsc.orgresearchgate.net These calculations can help to predict the most likely reaction pathways and the stability of various reaction intermediates, providing a detailed, step-by-step picture of the catalytic process. nih.govnih.govmdpi.com For instance, DFT has been used to support proposed mechanisms for the formation of complex sesterterpenes from an oxidothis compound precursor, where the configuration of a single stereocenter can dictate the final product. rsc.orgresearchgate.net
The integration of these advanced research methodologies—from high-throughput omics to sophisticated computational modeling—is rapidly advancing our understanding of this compound biosynthesis. This knowledge is not only of fundamental scientific interest but also holds immense potential for the biotechnological production of valuable sesterterpenoids for use in medicine, agriculture, and industry. The continued development and application of these techniques will undoubtedly unlock further secrets of the vast and complex world of natural products.
Metabolic Engineering for Enhanced Biosynthesis and Product Diversification
Metabolic engineering offers a powerful toolkit to enhance the production of this compound and to diversify the range of related sesterterpenoid compounds. researchgate.net These strategies are primarily implemented in microbial hosts like Escherichia coli and yeast (Saccharomyces cerevisiae), which are favored for their rapid growth, well-understood genetics, and ease of manipulation. nih.govsciepublish.com The core of this approach involves the reconstruction and optimization of biosynthetic pathways within these organisms. researchgate.netmpg.de
A key strategy is the enhancement of precursor supply. nih.gov this compound is synthesized from the C25 precursor geranylfarnesyl pyrophosphate (GFPP). nih.gov The production of GFPP itself relies on the fundamental isoprenoid building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govmdpi.com Therefore, a primary goal of metabolic engineering is to increase the intracellular pools of IPP and DMAPP. This is often achieved by overexpressing key enzymes in the native mevalonate (B85504) (MVA) or heterologous methylerythritol phosphate (B84403) (MEP) pathways. nih.govd-nb.info For instance, in yeast, augmenting the flux through the MVA pathway is a principal strategy for boosting terpenoid production. sciepublish.com Overexpression of enzymes like 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMGR) and 1-deoxy-d-xylulose (B118218) 5-phosphate synthase (DXS) can alleviate bottlenecks in precursor supply. nih.gov
Furthermore, the introduction and engineering of specific terpene synthases (TPSs) and prenyltransferases (PTs) are crucial for directing metabolic flux towards this compound and its derivatives. sciepublish.commdpi.com Fungal sesterterpene synthases, which are often chimeric enzymes containing both PT and TS domains, can be heterologously expressed in hosts like S. cerevisiae or A. oryzae to produce a variety of sesterterpenes. mdpi.com For example, the discovery and characterization of a cis-geranylfarnesyl diphosphate synthase (ScGFPPS) from Streptomyces clavuligerus has demonstrated the potential to produce a range of cis-polyisoprenoids, including C25 this compound isomers. researchgate.net
Protein engineering techniques, such as rational design, directed evolution, and fusion protein construction, are employed to improve the activity, specificity, and stability of these enzymes. sciepublish.com By modifying the active sites of sesterterpene synthases, researchers can generate novel sesterterpene scaffolds, thus expanding the chemical diversity beyond what is found in nature. mdpi.compnas.org Combinatorial biosynthesis, which involves combining biosynthetic genes from different organisms into a single host, further enables the creation of new-to-nature compounds. frontiersin.org
The table below summarizes key enzymes and microbial hosts utilized in the metabolic engineering of this compound and related sesterterpenoids.
| Enzyme/Pathway Component | Host Organism | Engineering Strategy | Outcome |
| Mevalonate (MVA) Pathway | Saccharomyces cerevisiae | Overexpression of pathway enzymes (e.g., tHMGR) | Increased precursor (IPP, DMAPP) supply sciepublish.comnih.gov |
| Methylerythritol Phosphate (MEP) Pathway | Escherichia coli | Overexpression of bottleneck enzymes (e.g., dxs, idi) | Enhanced precursor availability beilstein-journals.org |
| Geranylfarnesyl Diphosphate Synthase (GFPPS) | Nicotiana benthamiana | Heterologous expression | Production of GFPP, the direct precursor to this compound pnas.org |
| Fungal Sesterterpene Synthases (STSs) | Aspergillus oryzae, S. cerevisiae | Heterologous expression of bifunctional PT-TS enzymes | Production of diverse cyclic sesterterpenes mdpi.com |
| cis-Prenyltransferases (CPTs) | Escherichia coli | Heterologous expression and enzyme engineering | Synthesis of specific stereoisomers of farnesol (B120207) and other terpenoids nih.gov |
| Squalene-hopene cyclase | Alicyclobacillus acidocaldarius | Enzymatic synthesis | Cyclization of this compound to produce cyclic sesterterpenes. |
Addressing Research Challenges
Systematic Resolution of Contradictory Ecological Data
Contradictory data regarding the ecological roles of this compound, such as whether it acts as an allelopathic or symbiotic agent, present a significant research challenge. A systematic approach is necessary to resolve these inconsistencies and build a more coherent understanding of its function in natural systems.
A primary method for addressing this is through the use of meta-analysis frameworks like PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses). This approach allows for a structured evaluation of existing literature, helping to identify potential sources of bias, inconsistencies in study design, and the influence of varying environmental factors. By systematically pooling and analyzing data from multiple studies, researchers can identify overarching trends that may be obscured by the results of individual experiments.
Furthermore, conducting comparative field and laboratory experiments under highly controlled conditions is crucial. Factors that can confound ecological studies, such as soil pH, nutrient levels, light intensity, and the composition of microbial communities, must be carefully managed and manipulated. This allows for the isolation of the specific effects of this compound from other interacting variables.
The application of appropriate statistical tools is also essential for resolving contradictory findings. Analysis of Variance (ANOVA) coupled with post-hoc tests like Tukey's HSD (Honestly Significant Difference) can help to identify significant interactions between this compound and various environmental factors, providing a more nuanced understanding of its ecological functions.
Refinement of Experimental Designs to Minimize Variability
Minimizing variability is a cornerstone of robust scientific research, and it is particularly important in the study of natural compounds like this compound, where biological and environmental factors can introduce significant noise into the data. researchgate.net Adopting rigorous experimental design principles is key to enhancing the reliability and reproducibility of research findings. nih.gov
The FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria can serve as a valuable framework for refining experimental questions and designs. This ensures that studies are well-conceived and have a clear purpose, which in turn helps to streamline the experimental process and reduce unnecessary complexity that can lead to variability.
For studies investigating the biosynthesis or physiological effects of this compound, detailed and transparent reporting of all experimental conditions is critical for reproducibility. This includes precise details on reaction conditions, such as catalyst loading and temperature gradients in synthetic studies, as well as comprehensive characterization data from techniques like NMR and mass spectrometry.
In the context of metabolic engineering and production optimization, Design of Experiments (DOE) methodologies, such as factorial and response surface methodology (RSM) designs, are powerful tools. synthace.com These statistical approaches allow for the systematic investigation of multiple factors simultaneously, helping to identify the optimal conditions for this compound production while minimizing the number of required experimental runs. synthace.com This is more efficient than the traditional one-factor-at-a-time approach and allows for the elucidation of complex interactions between variables.
The table below outlines key strategies for refining experimental designs in this compound research.
| Strategy | Rationale | Key Considerations |
| Meta-Analysis (e.g., PRISMA) | To systematically evaluate and synthesize existing literature, identifying biases and overarching trends. | Inclusion/exclusion criteria for studies, statistical methods for data pooling. |
| Controlled Comparative Experiments | To isolate the effects of this compound from confounding environmental variables. | Precise control of light, soil pH, microbial communities, and other factors. |
| Advanced Statistical Analysis | To identify significant interactions and relationships between variables (e.g., ANOVA, Tukey's HSD). | Appropriate test selection based on data distribution and experimental design. |
| FINER Criteria | To ensure research questions and experimental designs are well-defined, focused, and relevant. | Feasibility of the study, novelty of the research, and ethical considerations. |
| Design of Experiments (DOE) | To efficiently screen for important factors and optimize processes by studying multiple variables simultaneously. synthace.com | Use of factorial designs for screening and response surface methodology (RSM) for optimization. synthace.com |
| Detailed Reporting and Data Sharing | To enhance reproducibility and allow for collaborative validation of findings. | Use of open-data platforms and comprehensive documentation of methods and results. |
Q & A
Q. What experimental methodologies are recommended for the structural elucidation of geranylfarnesol?
this compound’s structural characterization typically employs spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR) and high-resolution mass spectrometry (HRMS) to confirm molecular formula and stereochemistry . For terpenoids like this compound, comparative analysis with existing spectral databases (e.g., SciFinder, PubChem) is critical to validate assignments. Polarimetry can further confirm optical activity, while X-ray crystallography may resolve ambiguous stereochemistry in crystalline derivatives .
Q. How can researchers optimize the isolation of this compound from natural sources?
Isolation protocols often involve solvent extraction (e.g., hexane, ethyl acetate) followed by chromatographic separation (column chromatography, HPLC). Researchers should prioritize fractionation guided by TLC or LC-MS to track this compound’s presence. Adjusting mobile-phase polarity and using reverse-phase columns can improve resolution. Purity validation requires ≥95% homogeneity via GC-MS or HPLC-UV, with attention to co-eluting terpenoids .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
Standard assays include cytotoxicity screening (MTT assay), antimicrobial disk diffusion, and enzyme inhibition studies (e.g., acetylcholinesterase for neuroactivity). Dose-response curves (0.1–100 µM) and positive/negative controls are essential. Researchers must account for solvent interference (e.g., DMSO) and validate results with triplicate experiments .
Advanced Research Questions
Q. How can contradictory data on this compound’s ecological roles be systematically resolved?
Contradictions in ecological studies (e.g., allelopathic vs. symbiotic effects) necessitate meta-analysis frameworks such as PRISMA to evaluate bias, study design, and environmental variables . Comparative field experiments under controlled conditions (light, soil pH, microbial communities) can isolate confounding factors. Statistical tools like ANOVA with post hoc tests (Tukey’s HSD) help identify significant interactions .
Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) can predict binding affinities to proteins (e.g., receptors, enzymes). Researchers should validate in silico findings with mutagenesis studies or surface plasmon resonance (SPR) to quantify binding kinetics. Force-field parameterization for terpenoids requires careful adjustment to account for this compound’s hydrophobicity and conformational flexibility .
Q. How can researchers design experiments to investigate this compound’s biosynthetic pathways in non-model organisms?
Transcriptomic (RNA-seq) and metabolomic (LC-HRMS) profiling of biosynthetic tissues can identify candidate genes (e.g., terpene synthases, cytochrome P450s). CRISPR-Cas9 gene editing or RNAi silencing in target organisms can validate pathway components. Stable isotope labeling (¹³C-glucose) tracks precursor incorporation, while heterologous expression in E. coli or yeast confirms enzyme functionality .
Methodological Guidance for Data Analysis
Q. What statistical approaches are appropriate for analyzing dose-dependent effects in this compound studies?
Non-linear regression (e.g., log-logistic models) calculates EC₅₀/IC₅₀ values. Outlier detection (Grubbs’ test) and normality tests (Shapiro-Wilk) ensure data robustness. For omics datasets, multivariate analysis (PCA, PLS-DA) reduces dimensionality and highlights biomarkers .
Q. How should researchers address reproducibility challenges in this compound synthesis?
Detailed reporting of reaction conditions (catalyst loading, temperature gradients) and characterization data (spectra, chromatograms) is critical. Collaborative validation across labs and open-data platforms (e.g., Zenodo) enhances reproducibility. The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) help refine experimental designs to minimize variability .
Tables for Reference
Q. Table 1. Key Spectral Data for this compound Validation
| Technique | Expected Data | Reference Standard |
|---|---|---|
| ¹H NMR | δ 1.60 (s, CH₃), δ 5.10 (t, J=7 Hz) | Farnesol |
| HRMS (ESI+) | m/z 327.2901 [M+H]+ | Calculated: 327.29 |
| IR | 3400 cm⁻¹ (OH stretch) | Terpenoid library |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
